1,2-Dichloro-5-difluoromethoxy-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a difluoromethoxy-substituted benzene derivative, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale halogenation and iodination processes, utilizing advanced chemical reactors and purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the removal of halogen substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms on the benzene ring. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can produce various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen substituents play a crucial role in its reactivity and binding affinity. For instance, the iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific biological targets. The pathways involved in its mechanism of action are still under investigation, with ongoing studies aiming to elucidate the detailed molecular interactions and effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-5-difluoromethoxy-3-iodobenzene can be compared with similar compounds such as:
- 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 2-Chloro-1-(difluoromethoxy)-3-iodobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine, fluorine, and iodine in this compound contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H3Cl2F2IO |
---|---|
Molekulargewicht |
338.90 g/mol |
IUPAC-Name |
1,2-dichloro-5-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(13-7(10)11)2-5(12)6(4)9/h1-2,7H |
InChI-Schlüssel |
MUYGLAFUOCKSLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.